N-(sec-butyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
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Description
N-(sec-butyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, also known as MI-2, is a small molecule inhibitor that has been developed as a potential therapeutic agent for cancer treatment. MI-2 inhibits the activity of the MDM2 protein, which is involved in the regulation of the tumor suppressor protein p53.
Scientific Research Applications
Antifungal Applications
Compounds with the morpholino moiety, such as 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, have been identified as effective fungicidal agents against a range of fungi, including Candida and Aspergillus species. Their development has led to improved plasmatic stability while maintaining significant in vitro and in vivo antifungal activity, making them potential candidates for broad-spectrum antifungal agents (Bardiot et al., 2015).
Antimicrobial and Antitumor Properties
The antimicrobial and antitumor properties of morpholino derivatives have been explored through the synthesis of compounds like 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides. These compounds exhibit significant activity against various microbial species and demonstrate potential as new anticancer agents (Gul et al., 2017).
Material Science Applications
In the realm of materials science, derivatives of the compound have been utilized to enhance the photoelectric conversion efficiency of dye-sensitized solar cells. This research demonstrates the potential of such compounds in improving the performance of renewable energy technologies (Wu et al., 2009).
Antiseizure and Neuroprotective Effects
Research on derivatives like sec-Butyl-propylacetamide (SPD) has shown promising anticonvulsant activity and neuroprotection against status epilepticus and organophosphate neuronal damage, highlighting their potential in treating neurologic conditions (White et al., 2012).
Anticonvulsant Lead Identification
The synthesis and evaluation of N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides have identified morpholino and imidazolyl derivatives as promising anticonvulsant leads, offering insights into the development of new therapeutic agents (Amir et al., 2011).
properties
IUPAC Name |
N-butan-2-yl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-3-14(2)21-20(26)19(25)16-12-23(17-7-5-4-6-15(16)17)13-18(24)22-8-10-27-11-9-22/h4-7,12,14H,3,8-11,13H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTAIROBPTZSPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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